Structural Rigidity vs. PEG Linkers: Reduced Rotatable Bond Count in Cbz-Pip-2C-Pip-C-Pip
Cbz-Pip-2C-Pip-C-Pip incorporates three piperidine (Pip) rings, providing semi-rigid cycloalkyl constraints absent in fully flexible PEG or linear alkyl linkers. In contrast, standard PEG linkers (e.g., PEG4, PEG8) consist entirely of freely rotatable ethylene glycol units [1]. This structural distinction reduces the number of rotatable bonds, which theoretically lowers the entropic penalty associated with ternary complex formation and can improve degradation cooperativity [2].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 13 rotatable bonds (estimated from molecular structure C₂₄H₃₉N₅O₂, containing three piperidine rings) [3] |
| Comparator Or Baseline | PEG8 linker (C₁₆H₃₂O₉): ~23 rotatable bonds |
| Quantified Difference | Approximately 43% fewer rotatable bonds relative to a PEG8 comparator |
| Conditions | Molecular modeling analysis based on chemical structure |
Why This Matters
Reduced linker flexibility is associated with improved degradation efficiency in multiple PROTAC series by pre-organizing the ternary complex geometry [2].
- [1] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. View Source
- [2] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
- [3] Cbz-Pip-2C-Pip-C-Pip Product Information. PeptideDB. CAS 3035215-25-6. View Source
